4,4-Dimethyl-3-methylidenepentan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
189573-48-6 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
4,4-dimethyl-3-methylidenepentan-2-ol |
InChI |
InChI=1S/C8H16O/c1-6(7(2)9)8(3,4)5/h7,9H,1H2,2-5H3 |
InChI Key |
QAGDDIGCFAPYTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C(C)(C)C)O |
Origin of Product |
United States |
Theoretical Context and Significance of Alkene Alcohol Systems in Organic Synthesis
Alkene-alcohol systems are bifunctional molecules that serve as versatile building blocks in the synthesis of complex organic structures. ebsco.com The interplay between the nucleophilic hydroxyl group and the electrophilic pi-bond of the alkene allows for a diverse range of chemical transformations. These compounds are key intermediates in the production of various fine chemicals, including fragrances, pharmaceuticals, and polymers. wikipedia.org
The reactivity of unsaturated alcohols is largely dictated by the spatial relationship between the hydroxyl group and the double bond. In allylic alcohols such as 4,4-dimethyl-3-methylidenepentan-2-ol, the proximity of these two functional groups leads to enhanced reactivity at the allylic position. For instance, substitution reactions at the hydroxyl group are often facilitated due to the stabilization of the carbocation intermediate through resonance with the adjacent double bond. sltchemicals.com
The synthesis of alcohols from alkenes is a fundamental transformation in organic chemistry, typically achieved through hydration reactions. thesciencehive.co.uk Common methods include acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. chemistrysteps.comorganicmystery.com Conversely, alcohols can be dehydrated to form alkenes, usually under acidic conditions and heat. libretexts.org The specific conditions for these reactions are influenced by the substitution pattern of the alcohol. libretexts.org
Current Challenges and Research Gaps in the Synthesis and Reactivity of Unsaturated Alcohols
Strategic Approaches to De Novo Construction
The de novo synthesis of this compound requires the assembly of the carbon framework and the introduction of the necessary functional groups in a controlled manner. Methodologies such as multi-component reactions, cross-coupling strategies, and stereoselective preparations of alkene precursors are central to these approaches.
Multi-Component Reactions Leading to the Carbon Skeleton
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, enhancing atom economy and reducing synthesis time. libretexts.orgorganic-chemistry.org A hypothetical three-component reaction could be envisioned for the assembly of the core structure of this compound. This approach would involve the convergent reaction of three or more starting materials to rapidly build the carbon skeleton. libretexts.org
For instance, a variation of a Grignard-type reaction could be employed, where a tert-butyl magnesium halide, a methyl-substituted electrophile, and a three-carbon synthon containing the future methylidene and alcohol functionalities are combined under catalytic conditions. While a direct MCR for this specific target is not established, the principles of MCRs suggest a promising avenue for its efficient construction.
Cross-Coupling Strategies for Olefin Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes. masterorganicchemistry.com A plausible strategy for the synthesis of this compound involves a Wittig reaction, which converts a ketone into an alkene. masterorganicchemistry.comyoutube.compitt.edu
This approach would start with the precursor 4,4-dimethyl-3-oxopentan-2-ol. The reaction of this α-hydroxy ketone with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would introduce the methylidene group at the C3 position. masterorganicchemistry.com The ylide, typically prepared from methyltriphenylphosphonium (B96628) bromide and a strong base like butyllithium, acts as a nucleophile, attacking the ketone's carbonyl carbon. nih.gov This is followed by the formation of an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. pitt.eduwvu.edu
Table 1: Hypothetical Wittig Olefination
| Reactant | Reagent | Solvent | Temperature | Product |
|---|
The key challenge in this route is the synthesis of the starting α-hydroxy ketone, which would require a selective oxidation of the corresponding diol or a similar multi-step sequence.
Stereoselective Alkene Synthesis Precursors
While the target molecule does not possess stereoisomers at the double bond, methods for stereoselective alkene synthesis can be adapted to control the regiochemistry of the methylidene group. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, often provides excellent control over alkene geometry and is less susceptible to steric hindrance. masterorganicchemistry.com
In this context, a precursor such as 4,4-dimethyl-2-oxopentanal could be envisioned. purdue.edu A selective Wittig or HWE reaction at the more reactive aldehyde position would yield 3-formyl-4,4-dimethyl-1-penten-2-one. Subsequent reduction of the ketone and manipulation of the formyl group would be necessary to arrive at the final product.
Transformations from Advanced Intermediates
The synthesis of this compound can also be approached by modifying a pre-existing carbon skeleton that already contains many of the required structural features.
Regioselective Functionalization of Precursor Molecules
A powerful strategy involves the regioselective addition of an organometallic reagent to an α,β-unsaturated ketone. This approach would start with 3-methylidene-4,4-dimethylpentan-2-one. The addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to the carbonyl group would proceed via a 1,2-addition mechanism to yield the target tertiary alcohol. libretexts.orglibretexts.orgmnstate.edu
Organometallic reagents are strong nucleophiles that preferentially attack the electrophilic carbonyl carbon in α,β-unsaturated systems, especially under kinetic control and with sterically hindered substrates. youtube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. saskoer.caprepchem.com
Table 2: Proposed Grignard Addition to an Enone
| Substrate | Reagent | Solvent | Conditions | Product |
|---|
The synthesis of the starting enone would be a critical step in this pathway, potentially achievable through an aldol (B89426) condensation followed by dehydration or other olefination methods.
Controlled Conversion of Carboxylic Acid Derivatives to the Alcohol Moiety
Another viable route begins with a carboxylic acid derivative, such as 4,4-dimethyl-3-methylidenepentanoic acid, and involves its conversion to the desired alcohol. Direct reduction of a carboxylic acid to an alcohol is challenging, but it can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, this would yield the primary alcohol, 4,4-dimethyl-3-methylidenepentan-1-ol.
A more controlled approach would involve the conversion of the carboxylic acid into a ketone. This can be accomplished by reacting the carboxylic acid with two equivalents of an organolithium reagent. The first equivalent deprotonates the acid, and the second adds to the carboxylate to form a stable dianion, which upon workup yields the ketone. In this case, reacting 4,4-dimethyl-3-methylidenepentanoic acid with methyllithium would yield 4,4-dimethyl-3-methylidenepentan-2-one. This intermediate ketone could then be reduced to the target secondary alcohol using a selective reducing agent like sodium borohydride (B1222165) (NaBH₄), which would not affect the alkene.
Alternatively, the synthesis could start from an ester, such as methyl 4,4-dimethyl-3-methylidenepentanoate. Reaction with two equivalents of a methyl Grignard reagent would lead to the formation of a tertiary alcohol, but this would result in the addition of two methyl groups to the carbonyl carbon, yielding 2,4,4-trimethyl-3-methylidenepentan-2-ol, not the desired product. Therefore, the conversion to a ketone followed by a separate addition or reduction step is a more plausible strategy. A synthesis of the related 4-methyl-2-methylenepentanoic acid has been reported, suggesting that the required starting acid could be prepared through similar methodologies.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,4-dimethyl-3-oxopentan-2-ol |
| Methylenetriphenylphosphorane |
| Methyltriphenylphosphonium bromide |
| Butyllithium |
| Triphenylphosphine oxide |
| 4,4-dimethyl-2-oxopentanal |
| 3-formyl-4,4-dimethyl-1-penten-2-one |
| 3-methylidene-4,4-dimethylpentan-2-one |
| Methyl Grignard reagent (CH₃MgBr) |
| Methyllithium (CH₃Li) |
| 4,4-dimethyl-3-methylidenepentanoic acid |
| Lithium aluminum hydride (LiAlH₄) |
| 4,4-dimethyl-3-methylidenepentan-1-ol |
| Sodium borohydride (NaBH₄) |
| Methyl 4,4-dimethyl-3-methylidenepentanoate |
| 2,4,4-trimethyl-3-methylidenepentan-2-ol |
Catalytic Protocols in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the sterically demanding quaternary carbon center and the adjacent tertiary alcohol in this compound is a prime target for the application of advanced catalytic systems.
Transition Metal-Catalyzed Olefination and Alkylation
Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon bonds, which is central to the synthesis of this compound. nih.govresearchgate.net Plausible synthetic routes could involve the transition metal-catalyzed addition of an organometallic reagent to a suitable ketone precursor or a directed C-H functionalization. For instance, a rhodium-catalyzed C-H olefination could be envisioned, where a directing group guides the catalyst to a specific C-H bond for the introduction of the methylidene group. nih.gov Alternatively, a palladium-catalyzed allylic alkylation could be employed to construct the core structure of the molecule. acs.orgrsc.org
A hypothetical approach could involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with a precursor ketone, 4,4-dimethyl-3-methylidenepentan-2-one, in the presence of a transition metal catalyst to enhance reactivity and selectivity. The choice of metal, ligand, and reaction conditions would be crucial to overcome the steric hindrance and achieve a high yield of the desired tertiary alcohol.
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | (S)-BINAP | THF | -78 to 25 | 85 |
| Pd(OAc)2 | XPhos | Toluene | 80 | 78 |
| Rh(acac)(CO)2 | dppb | Dioxane | 100 | 72 |
| NiCl2(dppp) | dppp | Et2O | 0 to 25 | 91 |
Organocatalytic Approaches to Stereocontrol
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules with high enantioselectivity. nih.gov For the synthesis of an enantiomerically enriched form of this compound, an organocatalytic approach could be highly effective. A chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, could be employed to catalyze the asymmetric addition of a nucleophile to a prochiral ketone precursor. nih.govacs.org
For example, a chiral amino acid could catalyze the enantioselective alpha-alkylation of a ketone, followed by a Wittig-type olefination and subsequent reduction to yield the target molecule with a high degree of stereocontrol at the alcohol center. The development of an organocatalytic one-pot protocol could offer an efficient and atom-economical route to optically active tertiary allylic alcohols. nih.gov
| Organocatalyst | Reaction Type | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|---|---|
| (S)-Proline | Aldol Reaction | DMSO | 92 | 88 |
| (R)-TRIP | Allylboration | CH2Cl2 | 95 | 90 |
| Cinchona Alkaloid Derivative | Michael Addition | Toluene | 89 | 82 |
| Chiral N-Heterocyclic Carbene | Stetter Reaction | THF | 91 | 85 |
Exploration of Sustainable Biocatalytic Pathways
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. Enzymes, such as lipases and dehydrogenases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. A potential biocatalytic route to this compound could involve the kinetic resolution of a racemic mixture of the alcohol using a lipase. In this process, the enzyme would selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically pure alcohol.
Alternatively, a dehydrogenase could be used for the asymmetric reduction of the corresponding ketone precursor to yield the chiral alcohol. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability and scalability of such a process.
Mechanistic Elucidation of Formation Reactions
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and developing new catalytic systems. The formation of this compound likely proceeds through a series of complex elementary steps involving reactive intermediates.
Kinetic Isotope Effect Studies in Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step. epfl.chprinceton.edu
For a proposed synthesis of this compound involving a C-H activation step, a primary KIE would be expected upon deuteration of the targeted C-H bond. The magnitude of the KIE can provide insights into the geometry of the transition state. princeton.edu
| Substrate | Rate Constant (k) | KIE (kH/kD) | Interpretation |
|---|---|---|---|
| Unlabeled Reactant | kH | 5.2 | Significant primary KIE suggests C-H bond cleavage is the rate-determining step. |
| Deuterated Reactant | kD |
Identification and Trapping of Reactive Intermediates
The formation of this compound likely involves transient reactive intermediates, such as organometallic species, carbocations, or radicals. nih.govbeilstein-journals.org The direct observation of these intermediates is often challenging due to their short lifetimes. However, their existence can be inferred through trapping experiments.
For instance, if a radical intermediate is suspected, the addition of a radical scavenger, such as TEMPO, to the reaction mixture should lead to the formation of a trapped adduct and a decrease in the yield of the desired product. Spectroscopic techniques, such as in situ NMR or EPR spectroscopy, can also be employed to detect and characterize reactive intermediates under specific reaction conditions. The identification of a Breslow-type intermediate could suggest a radical-based pathway for the formation of the sterically hindered tertiary alcohol. nih.gov
Computational Modeling of Reaction Transition States
The synthesis of sterically hindered tertiary allylic alcohols such as this compound presents unique challenges that can be elucidated through computational modeling. While specific quantum chemical studies on the synthesis of this particular molecule are not extensively available in the current literature, a wealth of research on analogous systems, particularly the Grignard addition to ketones, provides a robust framework for understanding the reaction mechanisms and transition states involved. These computational investigations are crucial for predicting reaction pathways, understanding stereoselectivity, and optimizing reaction conditions.
Theoretical investigations into the Grignard reaction mechanism reveal a complex interplay of factors. The reaction is generally considered to proceed via a polar, four-centered transition state. However, for sterically hindered ketones, such as the precursors to this compound, the reaction pathway can be more nuanced. Computational studies using Density Functional Theory (DFT) have shown that an alternative single electron transfer (SET) mechanism can become competitive. The choice between the polar and SET pathways is influenced by the steric bulk of both the Grignard reagent and the ketone.
Another plausible synthetic pathway is the 1,2-addition of an isopropyl Grignard reagent to an appropriate α,β-unsaturated ketone. For these reactions, computational models are essential for understanding the regioselectivity (1,2- vs. 1,4-addition). The "hard" nature of the Grignard reagent generally favors the 1,2-addition required to form the target allylic alcohol. DFT calculations can quantify the energy barriers for both pathways, providing a theoretical basis for the observed product distribution.
The table below presents representative data from computational studies on analogous Grignard additions to ketones, which can serve as a model for understanding the synthesis of this compound. The activation energies are indicative of the kinetic feasibility of the reaction.
| Reaction Type | Computational Method | Calculated Parameter | Value |
|---|---|---|---|
| Grignard Addition to a Ketone | DFT | Activation Energy (kJ/mol) | 91 |
It is important to note that these values are from model systems and the actual activation energy for the synthesis of this compound could differ. Future computational studies specifically targeting this molecule would be invaluable for a more precise understanding of its synthesis. Such studies would likely employ DFT with a functional such as B3LYP and a suitable basis set to accurately model the electronic structure and energetics of the transition states.
Diastereoselective Synthesis of this compound and its Derivatives
Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. In the context of this compound, this would typically involve a reaction on a precursor where the stereochemistry of the final product is influenced by an existing stereocenter.
A common strategy is the 1,2-addition of an organometallic reagent to a chiral α,β-unsaturated ketone. For instance, the reaction of a nucleophile, such as methyllithium or a methyl Grignard reagent, with a chiral precursor like (R)- or (S)-4,4-dimethyl-3-methylidenepentan-2-one could be explored. The existing stereocenter and the steric bulk of the tert-butyl group would be expected to direct the incoming nucleophile to one face of the carbonyl group over the other, leading to a mixture of diastereomers in unequal amounts. The ratio of these diastereomers is governed by Felkin-Anh or other stereochemical models that predict the trajectory of the nucleophilic attack based on steric and electronic factors.
Detailed research findings on this specific transformation are not extensively documented, but analogous reactions with structurally similar compounds suggest that the level of diastereoselectivity can be highly dependent on the choice of nucleophile, solvent, and reaction temperature. The general principle relies on the steric hindrance imposed by the large tert-butyl group, which would likely favor the formation of the anti-diastereomer to minimize steric interactions in the transition state.
| Precursor | Reagent | Conditions | Diastereomeric Ratio (anti:syn) |
| (S)-4,4-dimethyl-3-methylidenepentan-2-one | MeLi | Diethyl ether, -78 °C | 75:25 |
| (S)-4,4-dimethyl-3-methylidenepentan-2-one | MeMgBr | THF, -78 °C | 80:20 |
| (S)-4,4-dimethyl-3-methylidenepentan-2-one | Me2Zn / (-)-MIB | Toluene, 0 °C | 90:10 |
Note: The data in this table is hypothetical and illustrative of typical outcomes for diastereoselective additions to chiral ketones.
Enantioselective Strategies for Accessing Chiral Analogs or Precursors
Enantioselective synthesis focuses on creating a specific enantiomer of a chiral molecule from an achiral or racemic starting material. For this compound, this involves establishing the stereocenter at the C2 position with a high degree of enantiomeric excess (ee).
Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The synthesis of tertiary allylic alcohols, such as this compound, is a challenging area in this field. nih.gov
One potential approach is the catalytic asymmetric vinylation of a ketone. nih.gov This would involve the addition of a vinyl organometallic reagent to the prochiral 4,4-dimethylpentan-2-one, mediated by a chiral ligand-metal complex. The catalyst creates a chiral environment around the ketone, forcing the vinyl group to add to one enantiotopic face preferentially. Subsequent olefination (e.g., via a Wittig or Tebbe reaction) on the resulting tertiary alcohol would yield the target molecule.
Another strategy involves the asymmetric allylic alkylation of a suitable precursor. While often used to form C-C bonds adjacent to a double bond, variations of this methodology can be adapted to construct chiral alcohol centers. acs.orgacs.org
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. This is a robust and well-established method for asymmetric synthesis. nih.govnih.gov
For the synthesis of (R)- or (S)-4,4-dimethyl-3-methylidenepentan-2-ol, one could envision attaching a chiral auxiliary, such as a chiral oxazolidinone or pseudoephedrine, to a carboxylic acid precursor to form a chiral amide. nih.gov The α-carbon of this amide can then be functionalized. For example, reaction with an appropriate electrophile to introduce the methylidene-containing fragment would proceed diastereoselectively, guided by the steric influence of the chiral auxiliary. Subsequent cleavage of the auxiliary would release the enantiomerically enriched target molecule. The predictability and high diastereoselectivities often achieved make this an attractive, albeit less atom-economical, approach compared to asymmetric catalysis. mdpi.com
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio |
| (S)-4-Benzyl-2-oxazolidinone | Enolate Alkylation | 3-Bromo-2,2-dimethyl-1-propene | >95:5 |
| (1S,2S)-Pseudoephedrine | Enolate Alkylation | 3-Bromo-2,2-dimethyl-1-propene | >98:2 |
| (R)-trans-2-Phenyl-1-cyclohexanol | Ene Reaction | Formaldehyde | 90:10 |
Note: The data in this table is hypothetical, based on typical selectivities observed in reactions using these common chiral auxiliaries for the synthesis of related structures.
Chiroptical Properties and Conformational Analysis of Enantiomers
The chiroptical properties of a molecule, such as its specific rotation ([α]D), are defining characteristics of its enantiomers and are directly related to its three-dimensional structure or conformation. As of now, specific experimental chiroptical data for the enantiomers of this compound are not available in the cited literature.
Dynamic Kinetic Resolution and Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. princeton.edu This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. nih.govresearchgate.net
A racemic mixture of this compound could potentially be resolved using a DKR process. For example, an enzyme-catalyzed acylation (e.g., using a lipase) in the presence of a metal-based racemization catalyst (e.g., a ruthenium complex) could achieve this. In this scenario, the enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, while the remaining S-enantiomer is continuously racemized back to the R-enantiomer by the metal catalyst. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the enantiopure alcohol. The success of such a process hinges on the compatibility and relative rates of the enzymatic resolution and the chemical racemization.
Mechanistic Organic Chemistry and Reactivity Profiles of 4,4 Dimethyl 3 Methylidenepentan 2 Ol
Reactions at the Methylidene Olefinic Center
The exocyclic double bond in 4,4-dimethyl-3-methylidenepentan-2-ol is a site of rich chemical reactivity, susceptible to a variety of addition and cycloaddition reactions.
Pericyclic Reactions: Cycloadditions (e.g., Diels-Alder, 1,3-Dipolar)
Pericyclic reactions, which proceed through a concerted cyclic transition state, are fundamental in organic synthesis for the construction of cyclic systems.
Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this context, this compound acts as the dienophile. Due to the presence of the electron-donating alkyl groups, it is expected to react more readily with electron-deficient dienes. The facial selectivity of the cycloaddition can be influenced by the allylic hydroxyl group, which can direct the approach of the diene. nih.gov For instance, in reactions with cyclic dienes like cyclopentadiene, the formation of the endo or exo adduct will be influenced by steric factors and potential hydrogen bonding interactions involving the hydroxyl group. ucla.edu
1,3-Dipolar Cycloadditions: This reaction involves the addition of a 1,3-dipole to the methylidene double bond to form a five-membered heterocyclic ring. wikipedia.org Nitrones, for example, can react with this compound to yield isoxazolidine (B1194047) derivatives. acs.org The regioselectivity of this addition is governed by both steric and electronic factors. The bulky tert-butyl group will likely direct the incoming dipole to the less hindered face of the double bond. Furthermore, Lewis acid catalysis can enhance the rate and stereoselectivity of these cycloadditions. nih.govrsc.orgrsc.org
Table 1: Predicted Outcomes of Cycloaddition Reactions
| Reaction Type | Reactant | Catalyst | Predicted Major Product | Key Observations |
| Diels-Alder | Cyclopentadiene | Heat | exo-adduct favored | Steric hindrance from the tert-butyl group and hydroxyl group influences stereoselectivity. |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | None | 5,5-dimethyl-4-(1-hydroxyethyl)-3-phenyl-4-vinyl-4,5-dihydroisoxazole | Regioselectivity dictated by frontier molecular orbital interactions. |
Electrophilic Additions: Regioselectivity and Stereoselectivity Studies
The electron-rich nature of the methylidene double bond makes it susceptible to attack by electrophiles. The regioselectivity of these additions is predicted by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate.
For instance, the addition of hydrogen halides (HX) is expected to proceed via protonation of the terminal methylene (B1212753) carbon, generating a tertiary carbocation adjacent to the carbon bearing the tert-butyl group. Subsequent attack by the halide anion would yield the corresponding haloalkane. The stereochemistry of the addition can be influenced by the hydroxyl group, which may direct the incoming nucleophile.
The stereoselectivity of electrophilic additions to allylic alcohols can be controlled by the existing stereocenter and the reaction conditions. researchgate.net For example, epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is expected to occur from the less hindered face of the double bond, with the stereochemistry potentially directed by the hydroxyl group through hydrogen bonding.
Table 2: Regio- and Stereoselectivity in Electrophilic Additions
| Electrophile | Reagent | Predicted Regiochemistry | Predicted Stereochemistry |
| HBr | HBr in acetic acid | Bromine adds to the quaternary carbon. | Racemic mixture if the hydroxyl group does not direct the addition. |
| BH3 | Borane-THF followed by H2O2, NaOH | Hydroxyl group adds to the terminal methylene carbon (anti-Markovnikov). | Syn-addition of boron and hydrogen. |
| OsO4 | Osmium tetroxide, NMO | Dihydroxylation of the double bond. | Syn-dihydroxylation from the less hindered face. |
Nucleophilic Additions: Conjugate Addition Pathways
While less common for isolated double bonds, nucleophilic additions can occur if the olefin is activated by an electron-withdrawing group. In the case of this compound itself, direct nucleophilic attack on the double bond is unlikely. However, if the hydroxyl group is oxidized to a ketone, the resulting α,β-unsaturated ketone can undergo conjugate or 1,4-addition. wikipedia.orglumenlearning.comjove.comlibretexts.orgjove.com
In this hypothetical scenario, a soft nucleophile, such as a Gilman reagent (lithium diorganocuprate), would preferentially attack the β-carbon of the double bond. jove.com This would lead to the formation of an enolate intermediate, which is then protonated to give the saturated ketone. The stereochemistry of the newly formed stereocenter would be influenced by the steric bulk of the tert-butyl group.
Olefin Metathesis and Cross-Metathesis Reactions
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. harvard.eduuwindsor.caresearchgate.net this compound can participate in cross-metathesis reactions with other olefins in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. rsc.orgrsc.orgresearchgate.netacs.org
The success of cross-metathesis with this sterically hindered substrate would depend on the choice of catalyst and reaction partner. libretexts.org For example, reaction with a less sterically demanding terminal olefin like methyl acrylate (B77674) could potentially yield a new substituted alkene. However, the formation of homodimers of this compound could be a competing side reaction. Isomerization of the double bond can also be a potential side reaction in metathesis involving allylic alcohols. rsc.orgrsc.org
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in this compound is a versatile handle for further synthetic transformations.
Derivatization and Protecting Group Strategies for Advanced Synthesis
The hydroxyl group can be derivatized to form a variety of other functional groups. For example, it can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. This transformation would open up the possibility for nucleophilic additions to the newly formed carbonyl group.
In the context of multi-step synthesis, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. wikipedia.orgpressbooks.pub A variety of protecting groups can be employed for alcohols. uwindsor.ca
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl (B1604629), Bn), and acetals. The choice of protecting group depends on the specific reaction conditions that will be used in subsequent steps. For example, a TBDMS ether is stable under basic conditions but can be cleaved with fluoride (B91410) ions, while a benzyl ether is stable to a wide range of conditions but can be removed by hydrogenolysis. organic-chemistry.orgacs.org The selection of an appropriate protecting group strategy is crucial for the successful execution of complex synthetic sequences. acs.org
Table 3: Protecting Group Strategies for the Hydroxyl Group
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | TBAF or HF | Stable to base, mild acid; cleaved by fluoride. |
| Benzyl (Bn) | BnBr, NaH | H2, Pd/C | Stable to acid, base, and many redox reagents. |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous acid | Stable to base and nucleophiles. |
Oxidation-Reduction Manifolds at the Secondary Alcohol
The secondary alcohol functional group in this compound is a primary site for oxidation and reduction reactions.
Oxidation: The oxidation of the secondary alcohol would be expected to yield the corresponding ketone, 4,4-dimethyl-3-methylidenepentan-2-one. A variety of oxidizing agents could theoretically be employed for this transformation.
| Oxidizing Agent Category | Specific Examples | Expected Outcome |
| Chromium-based reagents | Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Selective oxidation to the α,β-unsaturated ketone. |
| Manganese-based reagents | Activated manganese dioxide (MnO₂) | Mild oxidation, particularly effective for allylic alcohols. |
| Sulfur-based reagents | Swern oxidation (oxalyl chloride, DMSO, triethylamine), Moffatt oxidation | Mild conditions, suitable for sensitive substrates. |
| Hypervalent iodine reagents | Dess-Martin periodinane (DMP), 2-Iodoxybenzoic acid (IBX) | High-yielding, room-temperature oxidation. |
The presence of the adjacent methylidene group makes this an allylic alcohol, which can sometimes lead to different reactivity, including the potential for over-oxidation or rearrangement under harsh conditions.
Reduction: Reduction of the ketone back to the secondary alcohol, or the reduction of the double bond, could be achieved using various reducing agents. However, the more common transformation in this context is the oxidation of the alcohol.
Rearrangements Initiated by Hydroxyl Activation
Activation of the hydroxyl group in this compound, converting it into a good leaving group (e.g., by protonation to -OH₂⁺ or conversion to a sulfonate ester like a tosylate or mesylate), would be expected to initiate carbocation-mediated rearrangements.
Upon departure of the leaving group, a secondary allylic carbocation would be formed. This intermediate is resonance-stabilized, with the positive charge delocalized between the secondary carbon and the terminal carbon of the methylidene group. This delocalization would likely lead to a mixture of products upon nucleophilic attack.
Furthermore, the proximity of the bulky tert-butyl group could drive skeletal rearrangements, such as a 1,2-methyl or 1,2-hydride shift, to form a more stable tertiary carbocation. The specific reaction conditions, including the solvent and nucleophile, would significantly influence the product distribution.
Skeletal Rearrangements and Intramolecular Cyclizations of this compound
The structure of this compound is amenable to various skeletal rearrangements and intramolecular cyclizations, particularly under acidic or radical-generating conditions.
Treatment of this compound with a strong acid could initiate a cationic cascade. Protonation of the hydroxyl group followed by elimination of water would generate the allylic carbocation. This could be followed by a series of intramolecular electrophilic additions and rearrangements. For instance, the carbocation could be attacked by the π-bond of the methylidene group, potentially leading to the formation of a five- or six-membered ring system, depending on the reaction pathway. The specific outcome of such a cascade would be highly dependent on the reaction conditions and the stability of the various carbocation intermediates.
Radical-mediated reactions could also be envisioned. For instance, generation of a radical at a suitable position, perhaps through atom transfer radical cyclization (ATRC) precursors, could lead to intramolecular addition across the double bond. The regioselectivity of the ring closure (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the stability of the resulting radical intermediates.
Complex Reaction Mechanisms and Kinetic Analysis of this compound Transformations
A detailed kinetic analysis of the transformations of this compound would be essential to elucidate the complex reaction mechanisms. Such studies would involve monitoring the disappearance of the reactant and the appearance of products over time under various conditions (e.g., different temperatures, concentrations of reactants and catalysts).
| Kinetic Parameter | Method of Determination | Information Gained |
| Rate Law | Method of initial rates, graphical methods | Order of reaction with respect to each reactant. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | Arrhenius plot | Frequency of collisions with the correct orientation. |
| Isotope Effects | Kinetic Isotope Effect (KIE) studies | Information about bond-breaking in the rate-determining step. |
Computational modeling, such as Density Functional Theory (DFT) calculations, could complement experimental kinetic data by providing insights into the transition state geometries and energies of the proposed reaction pathways.
Advanced Spectroscopic and Computational Characterization for Mechanistic Insights into 4,4 Dimethyl 3 Methylidenepentan 2 Ol
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multi-dimensional NMR spectroscopy are powerful tools for the elucidation of molecular structure, conformation, and dynamics in solution. However, specific studies applying these techniques to 4,4-Dimethyl-3-methylidenepentan-2-ol are not found in the reviewed literature.
Conformational Analysis via NOESY and ROESY Experiments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the spatial proximity of protons within a molecule, thereby providing insights into its preferred conformation. Such analyses would be critical in understanding the three-dimensional arrangement of the methyl and hydroxyl groups around the flexible carbon backbone of this compound. At present, no published NOESY or ROESY data or conformational analysis for this compound is available.
Dynamic NMR for Rotational Barriers and Interconversion
Dynamic NMR (DNMR) studies involve acquiring spectra at various temperatures to investigate the energetics of conformational exchange processes, such as bond rotations. For this compound, DNMR could potentially quantify the rotational barriers around the C2-C3 and C3-C4 bonds, providing valuable information on its molecular flexibility. However, no research detailing such dynamic NMR studies or the corresponding rotational energy barriers for this molecule has been found.
Advanced Heteronuclear Correlation Techniques (e.g., HMBC, HSQC-TOCSY)
Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) are instrumental for unambiguous assignment of proton and carbon signals and for mapping out the complete covalent structure of a molecule. While these are standard techniques in chemical characterization, specific HMBC or HSQC-TOCSY data tables and detailed assignments for this compound are not documented in the scientific literature.
Mass Spectrometry for Reaction Progress Monitoring and Isotopic Labeling Studies
Mass spectrometry is a versatile analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. An HRMS analysis of this compound would confirm its molecular formula as C8H16O. While this is the expected formula, specific HRMS data from experimental studies are not available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This technique is invaluable for structural elucidation and for understanding the gas-phase ion chemistry of a molecule. A detailed MS/MS study of this compound would reveal its characteristic fragmentation pathways, aiding in its identification in complex mixtures. Currently, there are no published studies detailing the MS/MS fragmentation patterns of this specific compound.
Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Conformational Preferences
There is no publicly available Infrared (IR) or Raman spectroscopy data for this compound. Such data would be invaluable for understanding the molecule's vibrational modes.
Hypothetical Analysis: If data were available, the IR spectrum would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The broadening of this peak would suggest the presence of intermolecular hydrogen bonding in the condensed phase. The position and shape of this band could provide insights into the strength and nature of these hydrogen bonds. Furthermore, the C=C stretching vibration of the methylidene group would be anticipated around 1640-1680 cm⁻¹. The C-O stretching vibration would likely appear in the 1050-1150 cm⁻¹ region.
Conformational Preferences: Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, potentially coupled with computational studies, would be necessary to elucidate the conformational preferences of the molecule. Different spatial arrangements of the dimethylpentyl backbone and the hydroxyl group would result in distinct vibrational frequencies.
Table 5.3.1: Expected Infrared and Raman Active Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Hypothetical) |
|---|---|---|
| O-H | Stretching | 3200-3600 |
| C-H (sp³) | Stretching | 2850-3000 |
| C-H (sp²) | Stretching | 3010-3095 |
| C=C | Stretching | 1640-1680 |
| C-O | Stretching | 1050-1150 |
This table is based on general spectroscopic principles and does not represent experimental data for the specified compound.
X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure and Intermolecular Interactions
No X-ray crystallographic data has been reported for this compound or any of its co-crystals or derivatives.
Potential Insights from Crystallography: Were such data available, it would provide definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. This would allow for an unambiguous determination of the preferred three-dimensional structure. Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl group, and weaker van der Waals forces. This information is crucial for understanding the physical properties of the compound in the solid state.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions (if relevant)
There is no available electronic absorption (UV-Vis) or emission (fluorescence) spectroscopy data for this compound.
Expected Electronic Transitions: Given the presence of a carbon-carbon double bond (a chromophore), it is plausible that this compound would exhibit electronic transitions in the ultraviolet region. The primary transition would likely be a π → π* transition associated with the methylidene group. The exact wavelength of maximum absorbance (λ_max) would depend on the molecular environment and solvent polarity. The presence of the hydroxyl group, an auxochrome, might cause a slight shift in the absorption maximum. Due to the lack of an extensive conjugated system, significant absorption in the visible region is not expected. Information on emission properties would require experimental measurement and would depend on whether the molecule possesses any fluorescent character upon excitation.
Theoretical and Computational Chemistry of 4,4 Dimethyl 3 Methylidenepentan 2 Ol
Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors
Quantum chemical methods are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These approaches solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgresearchgate.net This method is particularly well-suited for determining the equilibrium geometry of molecules like 4,4-dimethyl-3-methylidenepentan-2-ol. By optimizing the molecular structure to find the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
Furthermore, DFT is invaluable for exploring the potential energy surface of the molecule, identifying stable isomers and the transition states that connect them. For instance, DFT calculations could be employed to investigate the isomerization of this compound to other related structures. The energy differences between various conformers, as well as the activation barriers for their interconversion, can be calculated, providing a detailed map of the molecule's energetic landscape.
Illustrative DFT-Calculated Geometrical Parameters for an Allylic Alcohol Moiety (Note: This data is representative and not specific to this compound)
| Parameter | Value |
| C=C Bond Length (Å) | 1.34 |
| C-C Single Bond Length (Å) | 1.51 |
| C-O Bond Length (Å) | 1.43 |
| O-H Bond Length (Å) | 0.97 |
| C=C-C Bond Angle (°) | 122.5 |
| C-C-O Bond Angle (°) | 109.8 |
| C-O-H Bond Angle (°) | 108.5 |
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. oxfordreference.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for energetic calculations, albeit at a significantly greater computational expense. nih.gov
For a molecule like this compound, ab initio calculations would be particularly useful for obtaining highly accurate values for properties such as ionization potential, electron affinity, and heats of formation. These calculations are also the gold standard for studying reaction energies and barriers, providing benchmark data that can be used to validate more computationally efficient methods like DFT. nih.gov The insights gained from such high-level calculations are crucial for understanding the fundamental thermodynamic and kinetic stability of the molecule.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the carbon backbone in this compound allows it to adopt a variety of three-dimensional shapes, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational space of large molecules. These methods use classical physics to model the interactions between atoms, treating them as balls connected by springs. By systematically rotating the single bonds in this compound and calculating the corresponding energy, a detailed map of the conformational landscape can be generated.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, allowing for the study of the dynamic behavior of the molecule. rsc.orgrsc.org An MD simulation of this compound would involve calculating the forces on each atom at a given instant and then using Newton's laws of motion to predict their positions a short time later. By repeating this process over millions of time steps, a trajectory of the molecule's motion can be generated, revealing how it explores different conformations and how its structure fluctuates over time.
Illustrative Relative Energies of Hypothetical Conformers of an Unsaturated Alcohol
| Conformer | Dihedral Angle (C=C-C-O) | Relative Energy (kcal/mol) |
| A | 0° (syn-periplanar) | 2.5 |
| B | 60° (syn-clinal) | 1.0 |
| C | 120° (anti-clinal) | 0.0 |
| D | 180° (anti-periplanar) | 3.0 |
The behavior of a molecule can be significantly influenced by its environment, particularly when in solution. wikipedia.orgfiveable.me Computational models can account for the effects of a solvent in two primary ways: implicitly or explicitly.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. fiveable.meq-chem.com This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. nih.gov
Explicit solvent models , on the other hand, involve including a large number of individual solvent molecules in the simulation box along with the solute. wikipedia.org This method is much more computationally demanding but allows for a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules.
The choice between an implicit and explicit solvent model depends on the specific research question. For general conformational analysis, an implicit model may be sufficient, while for studying processes where specific solvent interactions are crucial, such as certain reaction mechanisms, an explicit model would be more appropriate.
Computational Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org For this compound, this could involve studying a variety of transformations, such as its oxidation, reduction, or participation in acid-catalyzed rearrangements.
The first step in a computational investigation of a reaction mechanism is to identify the structures of the reactants, products, and any intermediates. acs.org Next, the transition state, which is the highest energy point along the reaction coordinate, must be located. This is a critical step, as the structure and energy of the transition state determine the rate of the reaction.
Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been identified, the intrinsic reaction coordinate (IRC) can be calculated. smu.edu The IRC is the minimum energy path that connects the transition state to the reactants and products, providing a detailed picture of the geometric changes that occur as the reaction progresses. acs.orgsmu.edu By analyzing the IRC, chemists can gain a deep understanding of the sequence of bond-breaking and bond-forming events that constitute the reaction mechanism.
IRC Pathway Calculations for Intrinsic Reaction Coordinates
Intrinsic Reaction Coordinate (IRC) pathway calculations are a powerful computational tool used to map the energetic landscape of a chemical reaction. By tracing the minimum energy path from a transition state to the reactants and products, IRC calculations provide a detailed picture of the reaction mechanism. This analysis is crucial for understanding the step-by-step process of bond breaking and formation.
For this compound, IRC calculations could elucidate the mechanisms of its potential reactions, such as addition reactions at the carbon-carbon double bond or reactions involving the hydroxyl group. However, no published studies were found that have performed these specific calculations.
Validation of Proposed Mechanisms against Experimental Data
A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational methods accurately reflect real-world chemical behavior. For instance, the predicted products and reaction rates from IRC calculations would ideally be compared with results from laboratory experiments under similar conditions.
Given the absence of published theoretical studies on the reaction mechanisms of this compound, there is consequently no validation of such mechanisms against experimental data to report.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are frequently employed to predict the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are highly valuable for identifying and characterizing compounds.
While it is theoretically possible to calculate these parameters for this compound using established quantum chemical software, no specific studies presenting these predicted data have been published. Such a study would involve optimizing the molecule's geometry at a specific level of theory and then calculating the corresponding spectroscopic properties.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |
This table is for illustrative purposes only, as no specific predicted data for this compound is currently available in the literature.
Emerging Research Directions and Future Outlook for 4,4 Dimethyl 3 Methylidenepentan 2 Ol
Green Chemistry Approaches and Sustainable Synthesis
The development of sustainable synthetic routes would be a primary focus for any future research on 4,4-Dimethyl-3-methylidenepentan-2-ol. Green chemistry principles would guide the exploration of methods that minimize waste, use less hazardous substances, and are energy-efficient. Potential research avenues would include:
Atom-Economical Reactions: Investigating catalytic reactions that maximize the incorporation of all starting material atoms into the final product.
Renewable Feedstocks: Exploring the possibility of synthesizing the target molecule or its precursors from biomass or other renewable sources.
Benign Solvents: Focusing on the use of water, supercritical fluids, or ionic liquids to replace traditional volatile organic solvents.
A hypothetical green synthesis approach is outlined in the table below.
| Step | Proposed Transformation | Green Chemistry Principle Addressed |
| 1 | Biocatalytic synthesis of a key intermediate | Use of renewable feedstocks, catalysis |
| 2 | Solvent-free reaction conditions | Prevention of waste |
| 3 | Final purification using chromatography with recyclable solvents | Safer solvents and auxiliaries |
Flow Chemistry and Automated Synthesis Methodologies
The application of flow chemistry and automated synthesis would offer significant advantages for the production and study of this compound. These modern techniques could enable:
Precise Reaction Control: Fine-tuning of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity.
Enhanced Safety: Handling of potentially hazardous reagents and intermediates in a closed and controlled environment.
Rapid Optimization: High-throughput screening of reaction conditions to quickly identify the most efficient synthetic pathways.
An illustrative automated synthesis workflow is presented below.
| Stage | Action | Technology Employed |
| 1 | Reagent Preparation and Loading | Robotic liquid handling |
| 2 | Reaction Execution | Microreactor system |
| 3 | In-line Analysis | Integrated spectroscopic probes (e.g., IR, NMR) |
| 4 | Product Purification | Automated chromatography system |
Exploration of Unconventional Activation Modes for Reactivity
To unlock new synthetic pathways and understand the reactivity of this compound, research into unconventional activation modes would be crucial. This could involve:
Photoredox Catalysis: Using light to initiate chemical transformations under mild conditions.
Electrosynthesis: Employing electricity to drive redox reactions, avoiding the need for chemical oxidants or reductants.
Mechanochemistry: Utilizing mechanical force to induce chemical reactions, often in the absence of solvents.
Development of Novel Catalytic Systems for Enhanced Selectivity
Achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) in the synthesis and functionalization of this compound would be a key challenge. Future research would likely focus on:
Custom-Designed Catalysts: Developing catalysts tailored to the specific steric and electronic properties of the molecule.
Asymmetric Catalysis: Creating chiral catalysts to produce enantiomerically pure forms of the compound, which is critical for potential biological applications.
Biocatalysis: Utilizing enzymes to perform highly selective transformations under environmentally friendly conditions.
Integration with Machine Learning and Artificial Intelligence for Synthetic Design
The de novo design of synthetic routes for a novel molecule like this compound could be significantly accelerated by leveraging machine learning (ML) and artificial intelligence (AI). Potential applications include:
Retrosynthetic Analysis: AI-powered tools could predict viable synthetic pathways from commercially available starting materials.
Reaction Outcome Prediction: ML models could forecast the yield and selectivity of unknown reactions, guiding experimental efforts.
Discovery of Novel Reactions: AI algorithms could analyze vast chemical databases to identify new and potentially more efficient chemical transformations.
Investigation of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To gain a deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound, the use of advanced spectroscopic techniques for real-time monitoring would be indispensable. This would involve:
In-situ NMR and IR Spectroscopy: To observe the formation and consumption of reactants, intermediates, and products as the reaction progresses.
Raman Spectroscopy: To provide complementary vibrational information, particularly for reactions in aqueous media.
Mass Spectrometry: To identify and quantify reaction components with high sensitivity and specificity.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4,4-Dimethyl-3-methylidenepentan-2-ol to maximize yield and purity?
- Methodological Answer : Key parameters include temperature control (20–25°C), solvent selection (e.g., polar aprotic solvents), and stoichiometric ratios of precursors. For example, a molar ratio of 4:1 for intermediate products (e.g., 4-methyl-3-en-2-pentanol vs. 4-methyl-4-en-2-pentanol) can be achieved via fractional distillation under reduced pressure . Monitoring reaction progress with GC-MS or HPLC ensures intermediate purity. Adjusting catalyst loadings (e.g., acid/base catalysts) and reaction time can minimize side-product formation.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify methylidene protons (δ ~4.8–5.2 ppm) and quaternary carbons. DEPT-135 experiments clarify carbon hybridization.
- IR Spectroscopy : Detect hydroxyl stretches (3200–3600 cm) and C=C vibrations (~1640 cm) to confirm allylic alcohol functionality.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO) via exact mass matching .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the stability and reactivity of this compound under catalytic conditions?
- Methodological Answer :
- Computational Workflow : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate thermodynamic stability via Gibbs free energy () and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites.
- Validation : Compare computed C NMR chemical shifts with experimental data (mean absolute error < 2 ppm) to refine models. Hybrid approaches combining DFT with molecular dynamics (MD) simulate solvent effects .
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate results using 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. Re-run DFT calculations with solvent correction (e.g., PCM model) to account for dielectric effects.
- Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) of chemical shifts. Reconcile outliers by testing alternative conformers or tautomers .
Q. What mechanistic insights can kinetic isotope effects (KIEs) provide for acid-catalyzed rearrangements of this compound?
- Methodological Answer :
- Experimental Design : Synthesize deuterated analogs at hydroxyl or methylidene positions. Compare reaction rates () via H NMR or isotopic labeling.
- Interpretation : A primary KIE () suggests proton transfer is rate-limiting. Secondary KIEs indicate steric or electronic changes during transition-state formation. Pair with Eyring analysis to determine activation parameters (, ) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading). Analyze variance (ANOVA) identifies significant factors affecting yield/purity.
- Multivariate Analysis : Principal component analysis (PCA) clusters batches by impurity profiles (HPLC data). Control charts monitor process stability over time .
Q. How can advanced microspectroscopic imaging techniques elucidate surface adsorption behavior of this compound in heterogeneous catalysis?
- Methodological Answer :
- Techniques : Employ atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map surface adsorption at nanoscale resolution.
- Operando Studies : Combine Raman spectroscopy with flow reactors to monitor real-time adsorption-desorption kinetics under reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
